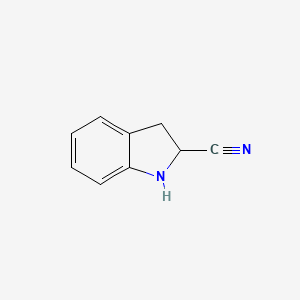

Indoline-2-carbonitrile

CAS No.: 1956382-55-0

Cat. No.: VC15995325

Molecular Formula: C9H8N2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956382-55-0 |

|---|---|

| Molecular Formula | C9H8N2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indole-2-carbonitrile |

| Standard InChI | InChI=1S/C9H8N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5H2 |

| Standard InChI Key | LQTYYQMIHAQJJV-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC2=CC=CC=C21)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Indoline-2-carbonitrile (C₉H₈N₂) is the hydrogenated derivative of indole-2-carbonitrile (C₉H₆N₂), featuring a saturated six-membered benzene ring fused to a pyrrolidine ring. The nitrile group at the C2 position introduces significant polarity, influencing its reactivity and solubility. Key physicochemical properties inferred from analogous compounds include:

The saturation of the indole ring reduces aromaticity, potentially enhancing stability under acidic or oxidative conditions compared to its unsaturated counterpart . Spectroscopic data for related compounds, such as 3-methyl-1H-indole-2-carbonitrile (CAS 13006-59-2), suggest characteristic IR absorption bands at ~2200 cm⁻¹ (C≡N stretch) and NMR signals consistent with aromatic protons (δ 6.8–7.5 ppm) .

Synthesis and Manufacturing Processes

Hydrogenation of Indole-2-Carbonitrile

A plausible route to indoline-2-carbonitrile involves catalytic hydrogenation of indole-2-carbonitrile. This method mirrors the synthesis of indoline-2-carboxylic acid from indole-2-carboxylic acid esters, as described in US Patent 4535168A . Key steps include:

-

Substrate Preparation: Indole-2-carbonitrile is dissolved in an alkanol solvent (e.g., methanol or ethanol).

-

Reduction: Introduction of hydrogen gas in the presence of a catalyst (e.g., palladium on carbon or Raney nickel) at moderate pressures (1–3 atm) and temperatures (25–50°C).

-

Isolation: The product is purified via crystallization or chromatography.

Tin-Mediated Cyclization

Alternative methods may adapt tin-complex intermediates, as demonstrated for indoline-2-carboxylic acid synthesis . For example:

-

Tin Complex Formation: Reaction of indole-2-carbonitrile with stannous chloride (SnCl₂) in ethanol under HCl gas yields a tin-complexed intermediate.

-

Hydrolysis: Treatment with aqueous NaOH followed by acidification liberates indoline-2-carbonitrile.

Critical Parameters:

-

Use of inert atmospheres to avoid oxidation of intermediates.

Research Findings and Biological Activity

While no direct studies on indoline-2-carbonitrile’s bioactivity exist, related compounds provide clues:

-

Antimicrobial Activity: Indole-2-carbonitrile derivatives show moderate activity against Gram-positive bacteria .

-

Anticancer Potential: Spirooxindolepyrrolidines derived from indole-2-carboxylic acid exhibit cytotoxicity against MCF-7 breast cancer cells .

Table 2: Comparative Bioactivity of Indoline/Indole Derivatives

| Compound | Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | 32.37 μM | HIV-1 integrase | |

| 3-Methyl-indole-2-carbonitrile | N/A | Antimicrobial screening |

Future Perspectives

-

Synthetic Methodology: Development of enantioselective hydrogenation protocols to access chiral indoline-2-carbonitrile derivatives.

-

Biological Screening: Systematic evaluation of anticancer, antiviral, and antimicrobial activities.

-

Computational Studies: Molecular docking to predict binding affinity for targets like integrase or kinase enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume